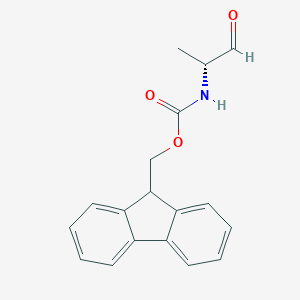

Fmoc-D-Ala-aldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

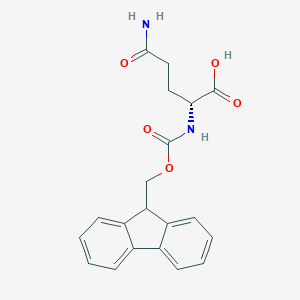

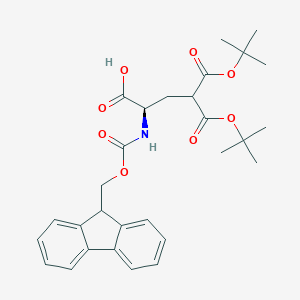

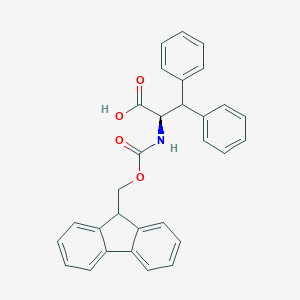

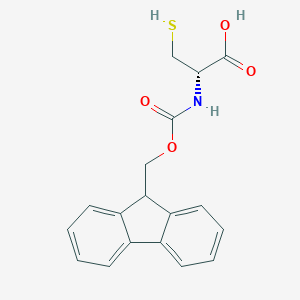

Fmoc-D-Ala-aldehyde is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

This compound is used in Solid Phase Peptide Synthesis (SPPS), which has received increasing attention from research laboratories and industry . An analytical model of Fmoc-D-Ala-OH in SPPS solution was established . With the established model, the Fmoc-D-Ala-OH content could be predicted rapidly at any time during the reaction .Molecular Structure Analysis

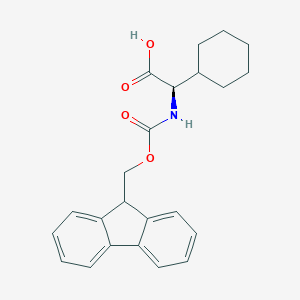

The molecular formula of this compound is C18H17NO3 . It has a molecular weight of 295.33 .Chemical Reactions Analysis

This compound is used in Fmoc Solid Phase Peptide Synthesis (SPPS), which is the method of choice for peptide synthesis . Very high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS .Physical and Chemical Properties Analysis

This compound has a molecular weight of 295.3 g/mol . It has a molecular formula of C18H17NO3 . The exact mass and monoisotopic mass are 295.12084340 g/mol .科学研究应用

肽醛合成

Konno等人(2015年)讨论了一种高效的转化乙缩醛/硫缩醛结构以合成肽醛的方法,利用Fmoc-氨基酸进行常规的Fmoc-SPPS。这种方法允许制备具有在肽研究和药物开发中应用的变体肽醛 (Konno, Sema, & Tokairin, 2015)。

自组装和凝胶化

Eckes等人(2014年)发现Fmoc-二肽水凝胶体系的酯类类似物可以自组装成纳米结构,表明β-折叠样氢键并不是Fmoc-共轭肽的自组装的关键因素。这一发现拓宽了Fmoc-共轭肽在生物材料开发中的应用 (Eckes, Mu, Ruehle, Ren, & Suggs, 2014)。

磷酸假二肽基块的合成

Matziari和Yiotakis(2005年)报道了一种新的、直接且高效的合成Fmoc-保护的磷酸假二肽基块的方法,强调其在固相肽合成中的有用性。这种方法有助于扩展肽合成的工具箱,使磷酸假二肽基块的功能可以包含在肽中 (Matziari & Yiotakis, 2005)。

肽醛连接

Spetzler和Hoeg-Jensen(2002年)开发了一种使用掩蔽醛氨基酸进行固相合成和连接的方法,特别是Fmoc-Hyl(Boc-oxazolidine),适用于标准的基于Fmoc的固相组装。这种方法促进了肽醛的后合成生成,这对于生物共轭和化学选择性连接技术至关重要 (Spetzler & Hoeg-Jensen, 2002)。

凝胶形成和表征

Zhang等人(2013年)进行了分子动力学模拟研究Fmoc-保护的D-Ala-D-Ala二肽自组装成超分子水凝胶的过程。他们的研究强调了π-π相互作用作为凝胶化过程的主要驱动力,为凝胶的形成和稳定提供了分子水平的见解 (Zhang, Wang, Xu, & Yuan, 2013)。

作用机制

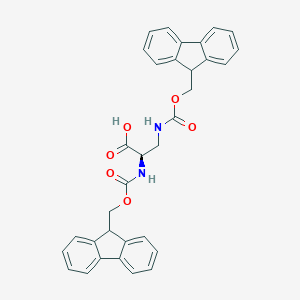

- The Fmoc (9-fluorenylmethyloxycarbonyl) group, which is attached to the D-Alanine moiety, plays a crucial role in its self-assembly features and potential applications .

- The Fmoc group is rapidly removed by base, typically using piperidine. This removal forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Target of Action

Mode of Action

Its potential applications span drug delivery, catalysis, and more . Keep in mind that this information is based on existing knowledge up to a certain point, and ongoing research may reveal additional insights . 🌟

安全和危害

When handling Fmoc-D-Ala-aldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Fmoc-D-Ala-aldehyde, like other Fmoc protected amino acids, can be used to fabricate various biofunctional hydrogel materials in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures . This opens up possibilities for its use in various biomedical applications .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGFXAKKZLFEDR-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

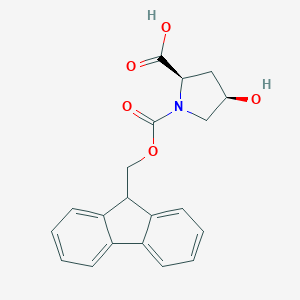

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)